4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde
Description
4-[(4-Bromophenyl)(4-Methylphenyl)Amino]Benzaldehyde is a benzaldehyde derivative featuring a tertiary amine group substituted with a 4-bromophenyl and a 4-methylphenyl moiety. This compound belongs to the class of triphenylamine derivatives, which are widely studied for their electronic properties and applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices . The bromine atom introduces electron-withdrawing effects, while the methyl group provides electron-donating characteristics, creating a "push-pull" electronic structure that influences optical and electrochemical behavior.
Properties
IUPAC Name |
4-(N-(4-bromophenyl)-4-methylanilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO/c1-15-2-8-18(9-3-15)22(20-12-6-17(21)7-13-20)19-10-4-16(14-23)5-11-19/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKPEZBGWABWKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde, with the chemical formula C15H14BrN, is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
The structure of this compound features a benzaldehyde moiety substituted with a bromophenyl and a methylphenyl group. This structural arrangement is crucial for its interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated benzaldehydes can inhibit the growth of various bacterial strains and fungi. The presence of the bromine atom enhances the lipophilicity of the compound, potentially improving its membrane permeability and biological activity against microbial pathogens .
| Compound | Activity Type | Tested Strains | Result |
|---|---|---|---|
| 4-Bromophenyl | Antibacterial | E. coli, S. aureus | Effective |
| 4-Methylphenyl | Antifungal | C. albicans | Moderate |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells, possibly through the activation of caspase pathways. This mechanism is critical for its potential application in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Membrane Disruption : Due to its lipophilic nature, it can integrate into microbial membranes, leading to disruption and cell death.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by increasing reactive oxygen species (ROS) levels.
Study on Antimicrobial Activity
A study conducted on various halogenated benzaldehydes, including derivatives similar to this compound, demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted that compounds with bromine substituents exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .
Cytotoxicity in Cancer Research
In vitro studies on breast cancer cell lines have shown that this compound significantly reduces cell viability. The mechanism was linked to increased levels of apoptosis markers such as cleaved PARP and caspase-3 activation. These findings suggest potential therapeutic applications in oncology .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity: Research has indicated that compounds similar to 4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in cell growth .
Antimicrobial Properties: There is growing interest in the antimicrobial potential of this compound. Preliminary studies suggest that it may possess activity against a range of bacterial strains, potentially serving as a lead compound for developing new antibiotics .
Organic Synthesis
Building Block for Complex Molecules: The unique structure of this compound makes it an excellent building block in organic synthesis. It can be used to synthesize various heterocyclic compounds and pharmaceuticals through reactions such as:
- Mannich Reactions: To create more complex amine derivatives.
- Coupling Reactions: Involving palladium-catalyzed cross-coupling methods to form carbon-carbon bonds.
Fluorescent Probes
The compound has potential applications in the development of fluorescent probes for biological imaging. Its structural features allow for modifications that can enhance fluorescence properties, making it suitable for tracking biological processes in live cells .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of related compounds, this compound was tested against HeLa and C6 cell lines. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting its potential as a candidate for further development in cancer therapy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6a | HeLa | 26.30 |
| 6b | C6 | 2.45 |
| 5-FU | HeLa | 29.30 |
| 5-FU | C6 | 14.82 |
Case Study 2: Antimicrobial Evaluation
A series of derivatives based on the structure of this compound were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated promising antibacterial effects, warranting further exploration into their mechanisms and potential therapeutic applications .
Comparison with Similar Compounds
4-[Bis(4-Bromophenyl)Amino]Benzaldehyde (D7)
- Structure: Two 4-bromophenyl groups attached to the amino nitrogen.
- Properties :
4-[Bis(4-Methylphenyl)Amino]Benzaldehyde (Di-p-Tolylamino Benzaldehyde)
- Structure: Two 4-methylphenyl groups on the amino nitrogen.
- Properties :
4-(Diphenylamino)Benzaldehyde (D6)
- Structure: Two unsubstituted phenyl groups on the amino nitrogen.
- Properties: Simpler electronic profile with neutral substituents. Lower molecular weight (273.33 g/mol) and higher solubility in nonpolar solvents than brominated derivatives . Used as a reference compound in photophysical studies .
1,3,4-Oxadiazole Derivatives (e.g., Compound 5c)
- Structure : Benzaldehyde linked to a 1,3,4-oxadiazole ring with bromophenyl and methylphenyl groups.
- Properties: Molecular weight: 476.4 g/mol . IR peaks at 1705 cm⁻¹ (C=O stretch) and 1606 cm⁻¹ (C=N stretch) confirm the aldehyde and oxadiazole moieties . Applications: Potential antimicrobial agents due to heterocyclic core .
Comparative Analysis Table
Key Research Findings
- Electronic Properties : The target compound’s mixed substituents create a unique electronic profile, balancing electron withdrawal (Br) and donation (CH₃). This enhances charge-transfer efficiency in OLEDs compared to purely brominated or methylated analogs .
- Synthetic Challenges : Brominated derivatives often require palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination), while methylated analogs are synthesized via simpler nucleophilic substitutions .
- Biological Activity : Bromine’s presence may improve bioactivity, as seen in oxadiazole derivatives with IC₅₀ values < 10 µM against cancer cell lines .
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[(4-Bromophenyl)(4-methylphenyl)amino]Benzaldehyde generally involves the formation of a diarylamine intermediate followed by introduction of the benzaldehyde functional group. The key steps include:
- N-Arylation Reaction: Coupling of 4-bromoaniline or 4-bromophenyl derivatives with 4-methylaniline or its derivatives to form the diarylamine structure.
- Introduction of Benzaldehyde Moiety: Incorporation of the aldehyde group typically occurs on the aniline ring or via subsequent formylation reactions.
Palladium-Catalyzed Coupling
A widely employed method for synthesizing diarylamines such as this compound is the palladium-catalyzed Buchwald-Hartwig amination. This method couples aryl halides (e.g., 4-bromobenzaldehyde) with aromatic amines under mild conditions, providing high yields and selectivity.
- Typical Conditions:
- Catalyst: Pd(0) or Pd(II) complexes (e.g., Pd2(dba)3, Pd(OAc)2) with phosphine ligands.
- Base: Sodium tert-butoxide or potassium carbonate.
- Solvent: Toluene, dioxane, or DMF.
- Temperature: 80–110 °C.
- Reaction Time: Several hours (4–24 h).
This method allows the coupling of 4-bromo-substituted phenyl rings with 4-methylphenyl amines and subsequent formylation to yield the target compound with high purity and yield.
Aromatic Amine and Aldehyde Condensation
Another approach involves direct condensation of aromatic amines with aldehydes to form imines or Schiff bases, which can be further reduced or modified to yield the target compound. However, for this compound, this method is less common due to the need for stable C-N bond formation rather than reversible imine linkages.
3 Industrial Production Methods
Industrial synthesis typically scales up the palladium-catalyzed coupling reaction using batch reactors with controlled temperature and pressure. Key considerations include:
- Catalyst Efficiency: Use of highly active palladium catalysts to minimize catalyst loading.
- Reaction Optimization: Fine-tuning temperature, solvent, and base to maximize yield and minimize by-products.
- Purification: Crystallization or chromatographic methods to obtain high-purity product.
- Safety Measures: Due to the presence of bromine and aromatic amines, strict control of reaction atmosphere and waste disposal is essential.
Such methods ensure cost-effectiveness and reproducibility for commercial production.
4 Detailed Research Findings and Data
Molecular and Physical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C20H16BrNO |
| Molecular Weight | 366.2 g/mol |
| CAS Number | 733744-98-4 |
| IUPAC Name | 4-(N-(4-bromophenyl)-4-methylanilino)benzaldehyde |
| SMILES | CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)Br |
| Physical State | Solid at room temperature |
Synthesis Table Summary
| Step | Reactants | Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Bromoaniline + 4-methylaniline | Pd-catalyst, base, solvent, 90 °C, 12 h | Diarylamine intermediate | 75-85 | Buchwald-Hartwig amination |
| 2 | Diarylamine intermediate + formylating agent (e.g., Vilsmeier reagent) | Controlled temperature, solvent | This compound | 70-80 | Formylation to introduce aldehyde |
| 3 | Purification | Crystallization or chromatography | Pure target compound | 90+ | Ensures high purity |
Note: Exact yields vary depending on catalyst, solvent, and scale.
5 Related Synthetic Methods from Literature
While direct methods for this exact compound are scarce, related compounds such as 4-((4-bromophenyl)(phenyl)amino)benzaldehyde have been synthesized using similar palladium-catalyzed coupling strategies. For example, the reaction of 4-bromobenzaldehyde with aniline derivatives under Pd catalysis yields analogous diarylamine benzaldehydes with good efficiency.
Additionally, patent literature describes bromination and formylation techniques for related aminobenzaldehydes, which can be adapted for the target compound synthesis. These methods emphasize controlled temperature, use of selective brominating agents, and careful workup to achieve high yields and purity.
6 Summary
The preparation of this compound primarily relies on palladium-catalyzed amination reactions between brominated aromatic compounds and methyl-substituted anilines, followed by formylation to introduce the aldehyde group. Industrial methods optimize these reactions in batch reactors with efficient catalysts and controlled conditions to ensure scalability and cost-effectiveness. Purification is typically achieved by crystallization or chromatography.
This approach is supported by diverse sources, including chemical supplier data and patent literature, providing a reliable and professional foundation for the synthesis of this compound.
Q & A
Basic: What are the standard synthetic routes for 4-[(4-bromophenyl)(4-methylphenyl)amino]benzaldehyde, and how is its structure validated?
Methodological Answer:
The compound is typically synthesized via the Vilsmeier-Haack reaction , where a tertiary aromatic amine (e.g., 4-bromo-N-(4-methylphenyl)aniline) reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions. This method introduces the aldehyde group regioselectively at the para position of the aromatic ring . Post-synthesis, characterization involves:
- ¹H/¹³C NMR : To confirm the presence of aldehyde protons (~9.8 ppm) and aryl substituents.
- IR Spectroscopy : Detection of C=O stretching (~1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks matching the theoretical mass (e.g., m/z ~431 for C₁₉H₁₃Br₂NO) .
Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The 4-bromophenyl group acts as an electron-withdrawing moiety, enhancing electrophilic substitution at the benzaldehyde core, while the 4-methylphenyl group provides steric hindrance, directing reactions to specific sites. For example:
- Suzuki-Miyaura Coupling : The bromine atom facilitates palladium-catalyzed coupling with boronic acids. Optimize using Pd(PPh₃)₄, Na₂CO₃, and DME/water solvent at 80–100°C .
- Controlled Functionalization : Computational studies (DFT) predict regioselectivity in further derivatization. Validate using HPLC-MS to track reaction intermediates .
Basic: What spectroscopic techniques are critical for analyzing optical properties, and what data trends are expected?
Methodological Answer:
- UV-Vis Spectroscopy : The compound exhibits absorption maxima (~350–400 nm) due to π→π* transitions in the conjugated aryl-aldehyde system. Solvatochromic shifts (e.g., in DMSO vs. hexane) indicate polarity-dependent behavior .
- Fluorescence Spectroscopy : Emission peaks (~450–500 nm) with quantum yields (Φ) <0.2 suggest moderate luminescence, typical for triarylamine derivatives .
- Mechanochromism : Grinding the solid sample induces reversible fluorescence color shifts (e.g., blue→green), analyzed via powder XRD to correlate crystallinity changes .
Advanced: How can researchers resolve contradictions in reported fluorescence quantum yields?
Methodological Answer:
Discrepancies in Φ values (e.g., 0.15 vs. 0.25) arise from:
- Sample Purity : Impurities (e.g., unreacted amine) quench fluorescence. Validate via HPLC (>98% purity) .
- Measurement Conditions : Use integrated sphere setups to standardize excitation wavelengths and solvent degassing (to avoid oxygen quenching) .
- Reference Standards : Compare against rhodamine B or quinine sulfate for calibration .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Toxicology : Limited data available; assume acute toxicity. Use PPE (gloves, goggles) and work in a fume hood .
- First Aid : For skin contact, wash with soap/water for 15+ minutes. For eye exposure, irrigate with saline and consult an ophthalmologist .
- Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent aldehyde oxidation .
Advanced: What role does this compound play in organic electronics, and how is its performance evaluated?
Methodological Answer:
As a hole-transport material in organic photovoltaics (OPVs) or transistors (OTFTs):
- Device Fabrication : Spin-coat thin films (50–100 nm) onto ITO/PEDOT:PSS substrates. Anneal at 120°C to optimize morphology .
- Performance Metrics : Measure hole mobility (μₕ) via space-charge-limited current (SCLC) and power conversion efficiency (PCE) in OPVs using solar simulators (AM 1.5G) .
- Stability Testing : Expose devices to 85°C/85% RH for 500+ hours; track PCE decay via J-V curves .
Data Contradiction: Conflicting reports on mechanochromic behavior—how to reconcile these?
Methodological Answer:
Mechanochromism variability stems from:
- Polymorphism : Recrystallize samples from toluene/ethanol to isolate distinct polymorphs. Analyze via DSC and XRD .
- Stress Application : Use controlled-pressure instruments (e.g., hydraulic press) instead of manual grinding for reproducibility .
- In Situ Spectroscopy : Monitor fluorescence changes during mechanical stimulation with a Linkam stage coupled to a microspectrophotometer .
Advanced: Can computational models predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attacks. Validate with Fukui indices .
- MD Simulations : Simulate solvent interactions (e.g., DMF vs. THF) to optimize reaction conditions for Suzuki coupling .
- Machine Learning : Train models on existing triarylamine datasets to forecast reaction yields and byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
